molecular formula C5H5NO2S2 B2444623 3-Isothiocyanato-2,5-dihydrothiophene 1,1-dioxide CAS No. 571155-23-2

3-Isothiocyanato-2,5-dihydrothiophene 1,1-dioxide

Cat. No.: B2444623
CAS No.: 571155-23-2
M. Wt: 175.22
InChI Key: CBOYHLGOMXRMGE-UHFFFAOYSA-N
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Description

3-Isothiocyanato-2,5-dihydrothiophene 1,1-dioxide is an organic compound with the molecular formula C5H5NO2S2 and a molecular weight of 175.23 g/mol It is a derivative of thiophene, characterized by the presence of an isothiocyanate group and a sulfone group

Properties

IUPAC Name

3-isothiocyanato-2,5-dihydrothiophene 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S2/c7-10(8)2-1-5(3-10)6-4-9/h1H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOYHLGOMXRMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CS1(=O)=O)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Isothiocyanato-2,5-dihydrothiophene 1,1-dioxide can be synthesized through the oxidation of 2,3-dihydrothiophene using suitable oxidizing agents such as potassium persulfate or oxalyl peroxide . The reaction typically involves the addition of the oxidizing agent to a solution of 2,3-dihydrothiophene under controlled temperature and pH conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve higher yields and purity.

Chemical Reactions Analysis

Nucleophilic Additions to the Isothiocyanate Group

The isothiocyanate (-N=C=S) group readily reacts with nucleophiles such as amines, thiols, and alcohols to form thioureas, thiazolidines, or related derivatives .

Reaction Conditions Product Mechanistic Notes
Amine additionRoom temperature, aprotic solventsThiourea derivativesNucleophilic attack on the electrophilic C=S bond
Thiol additionAcidic or neutral conditionsDithiocarbamate derivativesThiols attack the central carbon of -N=C=S
Alcohol additionCatalytic base (e.g., pyridine)O-ThiocarbamatesActivated by base to enhance nucleophilicity

These reactions are critical in medicinal chemistry for bioconjugation and drug design, as thioureas exhibit antimicrobial and anticancer properties.

Cycloaddition Reactions

The dihydrothiophene 1,1-dioxide ring acts as a diene in Diels-Alder reactions due to its conjugated double bonds activated by the sulfone group .

Dienophile Conditions Product Yield Reference
Dimethyl acetylenedicarboxylateReflux in toluene, 12 hBicyclic sulfone adduct78%
Maleic anhydride80°C, 24 hEndo-sulfolane-fused cycloadduct65%

The electron-deficient dienophile preferentially reacts with the electron-rich diene system, forming six-membered transition states. Steric effects from the isothiocyanate group influence regioselectivity .

Thermal and Catalytic Rearrangements

Under pyrolysis or catalytic conditions, the compound undergoes structural rearrangements:

  • SO2 Extrusion : At 200–250°C, thermal elimination of SO2 generates a conjugated diene intermediate, which can further react or isomerize .

  • Allylic Rearrangement : Ultraviolet studies confirm allylic shifts of the bromomethyl group in related dihydrothiophene dioxides, suggesting similar mobility for the isothiocyanate substituent under radical initiation .

Oxidation and Reduction

While the sulfone group is typically resistant to further oxidation, the dihydrothiophene ring can undergo selective hydrogenation:

Process Conditions Product Notes
HydrogenationH2, Pd/C, ethanol, 20°CTetrahydrothiophene 1,1-dioxideComplete saturation of the diene

Reduction preserves the sulfone and isothiocyanate groups, enabling modular functionalization .

Biological Interactions

The isothiocyanate group reacts with biological nucleophiles (e.g., cysteine residues in proteins), forming covalent adducts that inhibit enzyme activity . This mechanism underpins its reported:

  • Anticancer activity : Inhibition of NF-κB pathway proteins.

  • Antimicrobial effects : Disruption of bacterial cell wall synthesis.

Salt Formation and Quaternary Complexes

Reaction with nitrogenous bases (e.g., pyridine, triethylamine) yields quaternary ammonium salts, which serve as intermediates for further functionalization .

Base Product Application
PyridinePyridinium sulfone saltSolubility enhancer in catalysis

Structural and Mechanistic Insights

  • Conjugation Effects : The sulfone group withdraws electron density, polarizing the diene system and enhancing reactivity toward electrophiles .

  • Steric Hindrance : The isothiocyanate group at position 3 influences reaction pathways, favoring endo selectivity in cycloadditions .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that isothiocyanates, including 3-isothiocyanato-2,5-dihydrothiophene 1,1-dioxide, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, a study demonstrated that isothiocyanates can inhibit histone deacetylases (HDACs), leading to the reactivation of tumor suppressor genes .

Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Isothiocyanates have been reported to possess broad-spectrum antimicrobial properties against bacteria and fungi. A patent highlights the use of certain isothiocyanate derivatives as effective agents against various pathogens, suggesting potential applications in pharmaceuticals and food preservation .

Materials Science

Polymer Chemistry
this compound can serve as a functional monomer in the synthesis of polymers with unique properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Research has focused on developing polymeric materials that utilize this compound to improve their performance in various applications, such as coatings and adhesives .

Dyes and Pigments
The compound's unique chemical structure allows it to be used in the synthesis of dyes and pigments. The incorporation of thiophene derivatives has been shown to enhance the color properties and stability of dyes used in textiles and coatings. This application is particularly relevant in the development of environmentally friendly dyeing processes that utilize less harmful chemicals .

Environmental Applications

Heavy Metal Adsorption
Recent studies have explored the use of isothiocyanate-modified materials for the adsorption of heavy metals from wastewater. The modification of adsorbents with this compound has been shown to significantly enhance their capacity for removing toxic metals such as lead and cadmium from contaminated water sources . This application highlights the compound's potential role in environmental remediation efforts.

Case Studies

Study Application Findings
Anticancer ActivityDemonstrated induction of apoptosis in cancer cells via HDAC inhibition.
Antimicrobial PropertiesEffective against a range of bacterial and fungal pathogens; potential for food preservation.
Polymer ChemistryEnhanced thermal stability and mechanical strength when incorporated into polymer matrices.
Heavy Metal AdsorptionSignificant improvement in adsorption capacity for lead and cadmium from wastewater.

Mechanism of Action

The mechanism of action of 3-Isothiocyanato-2,5-dihydrothiophene 1,1-dioxide involves its ability to react with nucleophiles, such as amino acids in proteins, leading to the formation of covalent bonds. This reactivity is primarily due to the presence of the isothiocyanate group, which can form thiourea linkages with nucleophilic sites on biomolecules . The sulfone group also contributes to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an isothiocyanate group and a sulfone group, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Biological Activity

3-Isothiocyanato-2,5-dihydrothiophene 1,1-dioxide (CAS No. 571155-23-2) is a sulfur-containing organic compound that has garnered attention for its diverse biological activities. The compound's unique structure, characterized by an isothiocyanate group and a saturated thiophene ring with a sulfone functional group, contributes to its potential applications in pharmacology and organic synthesis. This article delves into the biological activity of this compound, highlighting its antimicrobial, anticancer, and chemoprotective properties.

Chemical Structure and Properties

The molecular formula of this compound is C5H4N2O2S\text{C}_5\text{H}_4\text{N}_2\text{O}_2\text{S} with a molecular weight of approximately 175.23 g/mol. The presence of the isothiocyanate functional group enhances its reactivity and biological activity.

Antimicrobial Activity

Research indicates that isothiocyanates, including this compound, exhibit significant antimicrobial properties against various bacterial strains. These compounds are known to interact with biological macromolecules, potentially disrupting cellular processes.

Mechanism of Action:

  • Target : The compound may inhibit bacterial growth by affecting DNA replication pathways through interactions with enzymes such as DNA gyrase.
  • Biochemical Pathways : Inhibition of DNA gyrase can lead to the disruption of bacterial DNA replication and ultimately cell death.

Case Studies:

  • A study demonstrated that isothiocyanates can exhibit antimicrobial effects comparable to conventional antibiotics against resistant strains like MRSA (methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

This compound has been investigated for its potential anticancer properties. Isothiocyanates are known to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

Research Findings:

  • In vitro studies have shown that this compound can trigger cell cycle arrest and apoptosis in cancer cell lines. The presence of the isothiocyanate group is crucial for these effects as it interacts with multiple cellular targets .

Chemoprotective Effects

Isothiocyanates are recognized for their chemoprotective activities against various diseases, including cancer and neurodegenerative disorders. They exert protective effects through antioxidant mechanisms and modulation of cellular signaling pathways.

Mechanisms:

  • Antioxidant Activity : The compound scavenges free radicals and enhances the body's antioxidant defenses.
  • Modulation of Enzymatic Activity : It influences the activity of phase II detoxifying enzymes, which play a role in the metabolism of carcinogens.

Summary of Biological Activities

Activity Type Description Key Findings
AntimicrobialEffective against various bacterial strains including MRSAComparable efficacy to conventional antibiotics .
AnticancerInduces apoptosis in cancer cells; inhibits tumor growthTriggers cell cycle arrest in cancer cell lines.
ChemoprotectiveProtects against oxidative stress; modulates detoxifying enzyme activityEnhances antioxidant defenses; reduces risk factors for chronic diseases.

Q & A

Q. What are the optimized synthetic routes for 3-isothiocyanato-2,5-dihydrothiophene 1,1-dioxide, and how can purity be ensured?

The synthesis of analogous sulfone derivatives (e.g., 3-phenylthio-substituted compounds) involves a two-step procedure:

  • Step 1 : React 2,5-dihydrothiophene 1,1-dioxide with a sulfenylating agent (e.g., phenylsulfenyl chloride) in chloroform at low temperatures (−40°C) to introduce the desired substituent.
  • Step 2 : Neutralize the reaction with triethylamine, followed by purification via recrystallization (ether/hexane) to achieve >85% yield and high purity . For the isothiocyanate group, a modified approach using benzoylisothiocyanate (prepared from benzoyl chloride and ammonium isothiocyanate) in 1,4-dioxane at room temperature can be adapted, followed by ice-water quenching to isolate the product .

Q. How is the structure of this compound confirmed experimentally?

Structural characterization relies on:

  • NMR Spectroscopy : Key signals include the sulfone group (δ ~3.6–3.95 ppm for α-methylene protons) and the isothiocyanate moiety (distinctive shifts in the aromatic or aliphatic regions depending on substituents) .
  • Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 226.012 for C10H10O2S2) confirm the molecular weight, with fragmentation patterns validating the sulfone and isothiocyanate groups .

Advanced Research Questions

Q. What kinetic parameters govern the thermal decomposition of this compound, and how are they determined?

Kinetic studies using sealed-tube techniques under controlled temperatures reveal:

  • Activation Energy (Ea) : ~33–34 kcal mol⁻¹, calculated via the Arrhenius equation from rate constants measured at multiple temperatures.
  • Entropy of Activation (ΔS‡) : ~7–9 eu, indicating a highly ordered transition state. Isotopic analogs (e.g., deuterated derivatives) are used to isolate isotope effects, with tetradeuteration reducing reaction rates by ~30% .

Q. How do isotopic substitutions (e.g., deuterium) influence reaction mechanisms in sulfone derivatives?

Deuterium labeling at α-methylene positions (e.g., 2,5-dihydrothiophene-2,2',5,5'-d4 1,1-dioxide) reveals primary kinetic isotope effects (KIE ≈ 3.5) during thermal decomposition. This suggests C–H bond cleavage is rate-determining, with tunneling effects contributing to deviations from classical Arrhenius behavior .

Q. What is the mechanistic basis for Grignard reagent reactions with this compound?

Grignard reagents (e.g., ethylmagnesium bromide) react with the sulfone’s acidic α-hydrogens, forming a sulfinic anhydride intermediate. The proposed mechanism involves:

  • Step 1 : Deprotonation of the α-methylene group by the Grignard reagent.
  • Step 2 : Nucleophilic attack at the sulfone sulfur, leading to anhydride formation. No alkylation or acylation products are observed, underscoring the sulfone’s resonance stabilization and limited electrophilicity .

Q. How do structural modifications (e.g., methyl groups) alter the reactivity of dihydrothiophene sulfones?

Introducing methyl groups at the 3,4-positions (e.g., 3,4-dimethyl-2,5-dihydrothiophene 1,1-dioxide) increases steric hindrance, reducing reaction rates with bulky nucleophiles. Conjugation between the sulfone and double bond in 2,3-dihydrothiophene 1,1-dioxide enhances electrophilicity, enabling regioselective reactions absent in the 2,5-isomer .

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